Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride is a chemical compound with the molecular formula C21H25N.ClH and a molecular weight of 327.93 g/mol . This compound is known for its unique structure, which includes an indene ring system, a propylamine side chain, and a phenyl group with N,N,3-trimethyl substitution.
Vorbereitungsmethoden
The synthesis of Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with indene, propylamine, and phenyl-N,N,3-trimethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production involves large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like 1H-Indene-1-propanamine, N,N,3-trimethyl-1-phenyl-, hydrochloride share structural similarities.
Uniqueness: The unique combination of the indene ring, propylamine side chain, and phenyl group with N,N,3-trimethyl substitution distinguishes it from other related compounds
Eigenschaften
CAS-Nummer |
10565-76-1 |
---|---|
Molekularformel |
C21H26ClN |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(3-methyl-1-phenylinden-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-17-16-21(14-9-15-22(2)3,18-10-5-4-6-11-18)20-13-8-7-12-19(17)20;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H |
InChI-Schlüssel |
BUGTZSORXXTTAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C2=CC=CC=C12)(CCCN(C)C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.